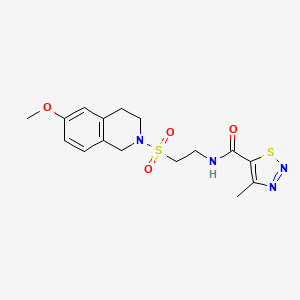
H-D-Orn(z)-ome hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Orn(z)-ome hcl is a peptide that has gained popularity in the field of scientific research due to its potential therapeutic applications. It is a synthetic peptide derived from the natural amino acid ornithine and is often used in laboratory experiments to study its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Zinc-Containing Bioactive Glasses
Research on zinc-containing bioactive glasses, such as 45S5 Bioglass and its zinc-doped derivatives, focuses on their surface reactivity, ability to form hydroxo-carbonate apatite (HCA), and their interactions with endothelial cells (EC). Zinc doping affects glass solubility and bioactivity, which is crucial for applications in biomedical materials and tissue engineering (Aina et al., 2009).
Hydrothermal Carbonization of Biomass
Studies on hydrothermal carbonization (HTC) explore the conversion of biomass into hydrochar, a carbonaceous solid product. This research encompasses the process kinetics, the influence of various experimental variables, and the applications of hydrochar in fields such as energy storage, adsorption, and catalysis (Román et al., 2018).
Hydrodynamic Cavitation for Water Disinfection
Investigations into hydrodynamic cavitation (HC) as a technique for water disinfection examine the key processes controlling disinfection efficacy in HC reactors. This research aims to improve the understanding and scalability of HC for practical applications in water treatment (Burzio et al., 2019).
Metal-Organic Frameworks in Solar Cells
The use of metal-organic frameworks (MOFs) as dopants in hole transport materials for perovskite solar cells (PSCs) is explored to improve the efficiency and stability of PSCs. MOFs can enhance conductivity, passivate surface traps, and increase hydrophobicity, contributing to the advancement of solar cell technology (Wang et al., 2021).
Mecanismo De Acción
Target of Action
H-D-Orn(z)-ome hcl, also known as D-Ornithine monohydrochloride
Pharmacokinetics
It is known to be soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Action Environment
The action, efficacy, and stability of H-D-Orn(z)-ome hcl can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific cellular environment. For instance, its solubility suggests that it may be more effective in certain solvent environments . .
Propiedades
IUPAC Name |
methyl (2R)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNJTVSXZUTHRA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCNC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one](/img/structure/B2753887.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2753888.png)
![3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B2753890.png)
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/no-structure.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)


![6-(4-methoxyphenyl)-3-methyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2753904.png)


